molecular formula C15H15NO2 B2489560 N-(2-phenoxyethyl)benzamide CAS No. 21925-24-6

N-(2-phenoxyethyl)benzamide

Cat. No.: B2489560
CAS No.: 21925-24-6
M. Wt: 241.29
InChI Key: ZALKNVQWNNSMAV-UHFFFAOYSA-N
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Description

N-(2-phenoxyethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a 2-phenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing N-(2-phenoxyethyl)benzamide involves the reaction of benzoyl chloride with 2-phenoxyethylamine in the presence of a base such as pyridine. The reaction typically proceeds as follows:

  • Dissolve 2-phenoxyethylamine and pyridine in an appropriate solvent, such as chloroform.
  • Slowly add benzoyl chloride to the solution while maintaining the temperature at around 0°C.
  • Allow the reaction mixture to warm to room temperature and stir for several hours.
  • Extract the product with chloroform, wash with water, and dry over anhydrous sodium sulfate.
  • Purify the crude product by recrystallization from ethanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized by using aqueous solutions to avoid the use of organic solvents. This method involves mixing benzoyl chloride or benzoic acid with 2-phenoxyethylamine and an alkali metal hydroxide in water. The product, being insoluble in water, can be easily separated and purified .

Chemical Reactions Analysis

Types of Reactions: N-(2-phenoxyethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-phenoxyethyl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

  • N-benzylbenzamide
  • N-phenethylbenzamide
  • N-benzyloxybenzamide

Comparison: N-(2-phenoxyethyl)benzamide is unique due to the presence of the phenoxyethyl group, which imparts distinct chemical and biological properties. Compared to N-benzylbenzamide and N-phenethylbenzamide, the phenoxyethyl group provides additional sites for chemical modification and enhances the compound’s solubility in organic solvents. This makes this compound a versatile intermediate in synthetic chemistry .

Properties

IUPAC Name

N-(2-phenoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c17-15(13-7-3-1-4-8-13)16-11-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZALKNVQWNNSMAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In German Pat. No. 1,062,253, A. Jager describes the preparation of various ether and carboxamide compounds by treating certain substituted oxazolines with certain phenols, with the exclusion of water. A mixture of phenol and 2-phenyloxazoline refluxed for 7 hours yielded PhCONHCH2CH2OPh as a product. Similarly, p-bis(oxazolinyl)benzene and phenol gave N,N'-bis(β-phenoxyethyl)terephthalamide. Finally, Jager found that a mixture of 2-phenyl-2-oxazoline and hydroquinone produced 1,4-bis(β-benzamidoethoxy)benzene.
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